Structural and Functional Group Differentiation from Imidafenacin Metabolite M4 (Oxamide Analog)
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is structurally distinguished from Imidafenacin Metabolite M4 (CAS 503598-17-2) by the presence of an oxamic acid moiety (HOOC-C(O)-NH-) versus an oxamide moiety (H₂N-C(O)-C(O)-NH-) in the metabolite. The target compound has molecular formula C₁₈H₁₈N₂O₄ and MW 326.35 g/mol, whereas Metabolite M4 has C₁₈H₁₉N₃O₃ and MW 325.36 g/mol . This functional group difference results in a LogP difference of 0.1289 (calculated LogP 1.0489 for target vs. 0.92 for Metabolite M4) and a TPSA difference of 18.49 Ų (109.49 Ų for target vs. 91.0 Ų for Metabolite M4), which directly impacts reversed-phase HPLC retention behavior . The target compound contains two hydrogen bond donor and three acceptor sites with six rotatable bonds, compared to three donors and three acceptors with six rotatable bonds for the metabolite .
| Evidence Dimension | Structural descriptors and chromatographic retention determinants |
|---|---|
| Target Compound Data | MW = 326.35 g/mol; Formula = C₁₈H₁₈N₂O₄; LogP = 1.0489; TPSA = 109.49 Ų; HBD = 2; HBA = 3; Rotatable bonds = 6 |
| Comparator Or Baseline | Imidafenacin Metabolite M4 (CAS 503598-17-2): MW = 325.36 g/mol; Formula = C₁₈H₁₉N₃O₃; LogP = 0.92; TPSA ≈ 91.0 Ų; HBD = 3; HBA = 3; Rotatable bonds = 6 |
| Quantified Difference | ΔLogP = +0.1289; ΔTPSA = +18.49 Ų; ΔHBD = -1 |
| Conditions | Calculated molecular descriptors based on canonical SMILES structures; TPSA for comparator estimated from PubChem data |
Why This Matters
The measurable difference in polarity (LogP and TPSA) ensures that these two compounds cannot be used interchangeably as reference standards in HPLC or LC-MS methods without cross-validating retention times and response factors.
